molecular formula C15H21N5O3 B2733181 tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate CAS No. 2095410-97-0

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

Cat. No.: B2733181
CAS No.: 2095410-97-0
M. Wt: 319.365
InChI Key: MUYSDAPJDXCYKS-UHFFFAOYSA-N
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Description

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core linked to a piperidine ring via a methylene group. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a protective moiety, enabling selective functionalization during multi-step syntheses . This compound is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting mTOR , Bruton’s tyrosine kinase (BTK) , and epidermal growth factor receptor (EGFR) . Its synthesis typically involves nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, as exemplified by the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with pyrazolopyrimidine precursors .

Properties

IUPAC Name

tert-butyl 4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)19-6-4-10(5-7-19)20-12-11(8-18-20)13(21)17-9-16-12/h8-10H,4-7H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSDAPJDXCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Replacement with 4-amino (as in ) enhances solubility but reduces electrophilicity.
  • Aromatic Modifications : Phenyl or heteroaromatic groups (e.g., 7-azaindole ) at position 3 improve target affinity and metabolic stability.

Piperidine Ring Variations

Compound Name Piperidine Substituent Functional Impact References
Target Compound Boc-protected Facilitates deprotection to free piperidine for further derivatization
tert-butyl 5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hexahydrocyclopenta[c]pyrrole Increased steric bulk; restricts conformational flexibility for BTK inhibition
(3R,4R)-tert-butyl 4-methyl-3-(imidazo-pyrrolo-pyrazin-1-yl)piperidine-1-carboxylate Methyl, imidazo-pyrrolo-pyrazine Enhanced CNS penetration due to reduced polarity

Key Observations :

  • Boc Group Utility : The Boc group in the target compound is a standard protective strategy, whereas cyclopenta[c]pyrrole or methyl groups alter steric and electronic profiles.
  • Chiral Centers : Stereochemistry (e.g., (R)-configuration in ) significantly affects binding kinetics and selectivity.

Biological Activity

The compound tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound by reviewing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
CAS Number 2095410-97-0
Molecular Formula C_{16}H_{20}N_{4}O_{3}
Molecular Weight 304.36 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The interaction with CDK involves binding to the active site, preventing substrate interaction and subsequent phosphorylation events that are essential for cell cycle progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7) and lung cancer (A549).
  • Mechanism : Induction of apoptosis through activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. This inhibition can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18 .

Study 1: Anticancer Efficacy

In a study conducted on MCF7 cells treated with varying concentrations of this compound:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255045
503070

Results indicated a dose-dependent decrease in cell viability and a corresponding increase in apoptosis rates.

Study 2: Anti-inflammatory Activity

In an experiment assessing the compound's effect on NLRP3 activation in THP-1 cells:

TreatmentLDH Release (%)IL-1β Release (pg/mL)
Control100200
Compound (10 µM)6050

The data suggest that treatment with the compound significantly reduced both LDH and IL-1β release compared to control groups.

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